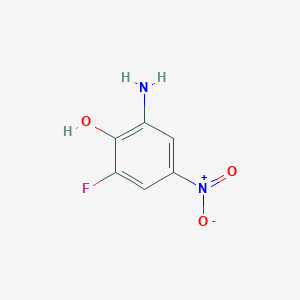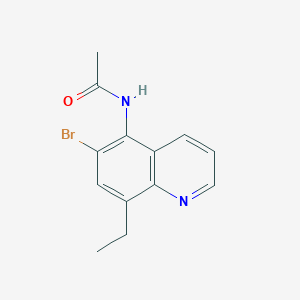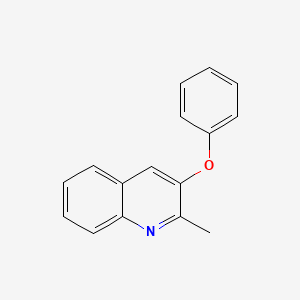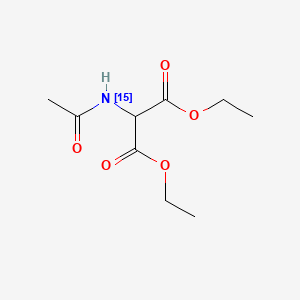
4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole
Übersicht
Beschreibung
The compound “4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-trityl-1H-imidazole” is a complex organic molecule. It contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic synthesis as a protective group for alcohols . The compound also contains an imidazole ring, which is a five-membered planar ring that is present in many important biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of (tert-butyldimethylsilyloxy)acetaldehyde as a reagent . This reagent is commonly used in synthetic glycobiology and can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the TBDMS group and the imidazole ring. The TBDMS group is a large, bulky group that can significantly influence the stereochemistry of the molecule . The imidazole ring is a heterocyclic ring that contains two nitrogen atoms .Chemical Reactions Analysis
The TBDMS group in the molecule can be removed under acidic conditions or by using tetra-n-butylammonium fluoride (TBAF) . The imidazole ring is aromatic and relatively stable, but it can participate in various chemical reactions due to the presence of the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the TBDMS group and the imidazole ring. For example, the TBDMS group is quite bulky and could influence the compound’s solubility and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of TBDMS-protected compounds in organic synthesis is a well-established field, and there is ongoing research into developing new synthetic methods and applications . This compound, with its combination of a TBDMS group and an imidazole ring, could potentially be used in the synthesis of new pharmaceuticals or other biologically active compounds .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[2-(1-tritylimidazol-4-yl)ethoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2OSi/c1-29(2,3)34(4,5)33-22-21-28-23-32(24-31-28)30(25-15-9-6-10-16-25,26-17-11-7-12-18-26)27-19-13-8-14-20-27/h6-20,23-24H,21-22H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJSLKMCHKRUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3R)-pyrrolidin-3-yloxy]pyridine](/img/structure/B3306503.png)


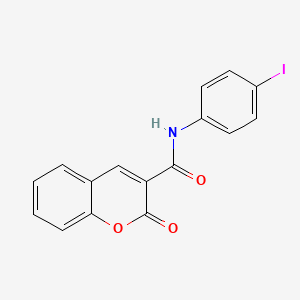

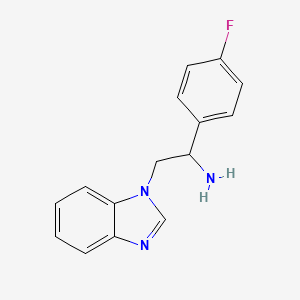


![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)
